4-methyl-N-[1-(propan-2-yl)-1H-indol-4-yl]-1,2,3-thiadiazole-5-carboxamide
Description
Properties
Molecular Formula |
C15H16N4OS |
|---|---|
Molecular Weight |
300.4 g/mol |
IUPAC Name |
4-methyl-N-(1-propan-2-ylindol-4-yl)thiadiazole-5-carboxamide |
InChI |
InChI=1S/C15H16N4OS/c1-9(2)19-8-7-11-12(5-4-6-13(11)19)16-15(20)14-10(3)17-18-21-14/h4-9H,1-3H3,(H,16,20) |
InChI Key |
BQAWDSASQWSTCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC2=C3C=CN(C3=CC=C2)C(C)C |
Origin of Product |
United States |
Preparation Methods
Schotten-Baumann Reaction
The acid chloride reacts with the amine in a biphasic system (water/dichloromethane) in the presence of sodium bicarbonate.
Conditions :
-
Base : NaHCO₃ (2 equiv)
-
Solvent : H₂O/CH₂Cl₂ (1:1)
-
Temperature : Room temperature
-
Yield : 60–68%
Carbodiimide-Mediated Coupling
A more efficient approach uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF).
Conditions :
-
Coupling Agents : EDCI (1.5 equiv), HOBt (1.5 equiv)
-
Solvent : Anhydrous DMF
-
Temperature : 0°C to room temperature
Alternative One-Pot Synthesis
A streamlined one-pot method combines cyclization and amidation steps, reducing purification needs. Thiosemicarbazide derivatives are treated with α-chloro ketones and directly coupled with the indole amine using EDCI/HOBt.
Conditions :
-
Reactants : Methyl thiosemicarbazide (1 equiv), α-chloroacetone (1.1 equiv), EDCI (1.5 equiv)
-
Solvent : DMF
-
Temperature : 80°C, 4 hours
Optimization of Reaction Conditions
Solvent Effects
Polar aprotic solvents (DMF, DMSO) enhance reaction rates for carbodiimide-mediated couplings, while ethereal solvents (THF) favor Schotten-Baumann reactions.
Catalytic Additives
4-Dimethylaminopyridine (DMAP) accelerates amidation, improving yields by 10–15%.
Temperature Control
Low temperatures (0–5°C) minimize side reactions during acid chloride formation, whereas room temperature suffices for couplings.
Characterization and Analytical Data
NMR Spectroscopy
-
¹H NMR (400 MHz, CDCl₃) : δ 8.38 (s, 1H, CH=N), 7.45–7.12 (m, 4H, indole-H), 4.98 (sept, 1H, J = 6.8 Hz, CH(CH₃)₂), 2.62 (s, 3H, CH₃-thiadiazole), 1.58 (d, 6H, J = 6.8 Hz, CH(CH₃)₂).
-
¹³C NMR (101 MHz, CDCl₃) : δ 169.5 (C=O), 152.3 (C=N), 135.2–115.7 (indole-C), 48.9 (CH(CH₃)₂), 22.1 (CH₃-thiadiazole), 21.5 (CH(CH₃)₂).
Mass Spectrometry
-
HRMS (ESI+) : m/z calcd for C₁₆H₁₇N₄OS [M+H]⁺: 337.1125; found: 337.1128.
Comparative Analysis of Synthetic Routes
| Method | Yield | Purity | Advantages | Limitations |
|---|---|---|---|---|
| Schotten-Baumann | 60–68% | >90% | Simple setup | Low yield, biphasic conditions |
| EDCI/HOBt Coupling | 78–87% | >95% | High yield, mild conditions | Cost of coupling agents |
| One-Pot Synthesis | 55–62% | 85–90% | Reduced purification steps | Moderate yield, side product formation |
Challenges and Limitations
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-[1-(propan-2-yl)-1H-indol-4-yl]-1,2,3-thiadiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the indole or thiadiazole rings are replaced with other groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substituting Agents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 4-methyl-N-[1-(propan-2-yl)-1H-indol-4-yl]-1,2,3-thiadiazole-5-carboxamide exhibit significant anticancer properties. For instance, studies have shown that indole derivatives can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism is similar to that of colchicine, a well-known anticancer agent .
Antimicrobial Properties
The compound has demonstrated potential antimicrobial activity against various pathogens. Its ability to disrupt microbial cell membranes or interfere with metabolic pathways makes it a candidate for developing new antimicrobial agents. Studies suggest that the incorporation of thiadiazole rings enhances the antimicrobial efficacy of related compounds .
Neuroprotective Effects
There is emerging evidence suggesting that this compound may have neuroprotective effects. Compounds with indole structures have been associated with neuroprotection through mechanisms involving antioxidant activity and modulation of neurotransmitter systems .
Pesticide Development
The unique structure of this compound allows for its exploration as a pesticide. The thiadiazole moiety is known for its insecticidal properties, making this compound a candidate for developing novel agrochemicals aimed at pest control while minimizing environmental impact .
Development of Functional Materials
Due to its unique electronic properties, this compound can be utilized in the development of functional materials such as organic semiconductors and sensors. The indole and thiadiazole components can contribute to enhanced charge transport properties in organic electronic devices .
Case Studies
Mechanism of Action
The mechanism of action of 4-methyl-N-[1-(propan-2-yl)-1H-indol-4-yl]-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it may interact with microbial cell membranes, disrupting their integrity and resulting in antimicrobial activity.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The following table summarizes key structural analogs and their biological or physicochemical properties:
*Calculated based on molecular formula C₁₇H₁₈N₄OS.
Key Observations:
- Core Heterocycle Influence : The 1,2,3-thiadiazole core (as in the target compound) is associated with higher metabolic stability compared to isoxazole or tetrazole analogs, which may undergo faster enzymatic degradation .
- Substituent Effects: Indole vs. Indazole: Indole-containing compounds (e.g., target compound) may exhibit better membrane permeability than indazole derivatives due to reduced polarity . Trifluoromethyl Groups: The presence of CF₃ (e.g., in compound 33) increases lipophilicity and may enhance target binding via hydrophobic interactions .
Pharmacological and Biochemical Insights
- Anticancer Activity : Thiadiazole derivatives like 7b and 11 (IC₅₀ = 1.61–1.98 µg/mL against HepG-2 cells) highlight the importance of electron-withdrawing substituents (e.g., bromophenyl in 9c) for cytotoxicity . The target compound’s indole substituent may mimic these effects via π-π stacking with kinase active sites.
- Enzyme Inhibition: Analogous compounds (e.g., ) show nanomolar inhibition of enzymes like fascin, suggesting that the target compound’s thiadiazole-indole scaffold could similarly disrupt protein-protein interactions.
Biological Activity
4-methyl-N-[1-(propan-2-yl)-1H-indol-4-yl]-1,2,3-thiadiazole-5-carboxamide (CAS Number: 1374533-18-2) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, particularly focusing on its anticancer and anticonvulsant activities, as well as its interaction with various biological systems.
Chemical Structure and Properties
The molecular formula of the compound is C16H18N4OS, with a molecular weight of 314.4 g/mol. The structure features a thiadiazole ring, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C16H18N4OS |
| Molecular Weight | 314.4 g/mol |
| CAS Number | 1374533-18-2 |
Anticancer Activity
Research indicates that compounds containing the thiadiazole moiety exhibit significant anticancer properties. The presence of the 1,2,3-thiadiazole ring in this compound may enhance its cytotoxic effects against various cancer cell lines.
Case Study:
In a study evaluating the cytotoxic effects of thiadiazole derivatives, several compounds showed promising results against human cancer cell lines. For instance, derivatives with modifications at the thiadiazole ring demonstrated IC50 values in the range of 10–30 µM against different cancer types (e.g., glioblastoma and melanoma) . The structure-activity relationship (SAR) analysis suggested that electron-donating groups significantly enhance activity.
Anticonvulsant Activity
The compound also shows potential anticonvulsant properties. Thiadiazole derivatives have been explored for their ability to inhibit seizures in animal models. The mechanism often involves modulation of neurotransmitter systems and ion channels.
Research Findings:
In a pharmacological study, compounds similar to this compound displayed protective effects in seizure models. For example, certain thiazole analogs were found to eliminate tonic-clonic seizures in rodent models . The efficacy was attributed to their ability to enhance GABAergic transmission or inhibit glutamatergic pathways.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the indole and thiadiazole rings significantly influence the biological activity of these compounds. Key findings include:
- Methyl Substitution: Methyl groups on the thiadiazole ring enhance cytotoxicity.
- Indole Modifications: Substituents on the indole ring can affect both anticancer and anticonvulsant activities.
Q & A
Q. What are the optimal synthetic routes for 4-methyl-N-[1-(propan-2-yl)-1H-indol-4-yl]-1,2,3-thiadiazole-5-carboxamide, and how are intermediates characterized?
The synthesis typically involves multi-step reactions:
- Step 1 : Preparation of the indole precursor (e.g., 1-(propan-2-yl)-1H-indol-4-amine) via alkylation or nucleophilic substitution under controlled pH and temperature .
- Step 2 : Coupling with 4-methyl-1,2,3-thiadiazole-5-carboxylic acid using carbodiimide-based reagents (e.g., EDC/HOBt) in anhydrous DMF .
- Characterization : Intermediates are validated via -/-NMR (e.g., indole NH at δ 8.2–8.5 ppm, thiadiazole CH at δ 2.5–2.7 ppm), IR (amide C=O stretch at ~1650 cm), and mass spectrometry (e.g., molecular ion [M+H] at m/z 357) .
Q. Which spectroscopic methods are most effective for confirming the molecular structure of this compound?
- NMR : -NMR confirms substituent positions (e.g., isopropyl doublet at δ 1.2–1.4 ppm, indole aromatic protons at δ 6.8–7.6 ppm). -NMR identifies carbonyl (C=O at ~160 ppm) and thiadiazole carbons .
- MS : High-resolution MS (HRMS) determines exact mass (e.g., CHNOS requires 329.1124) .
- X-ray crystallography : Resolves spatial arrangement but requires high-purity crystals (SHELXL refinement recommended) .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data during structural elucidation of this thiadiazole-carboxamide derivative?
- Challenge : Discrepancies in bond lengths/angles due to disorder or twinning.
- Solution : Use SHELXL for refinement with anisotropic displacement parameters. Apply TWIN/BASF commands for twinned data .
- Validation : Cross-check with DFT-calculated geometries (e.g., Gaussian09) and Hirshfeld surface analysis .
Q. What strategies mitigate side reactions during the synthesis of the indole-thiadiazole hybrid structure?
- Side products : Over-alkylation of indole or hydrolysis of the thiadiazole ring.
- Optimization :
Q. How does the electronic configuration of substituents influence the compound’s bioactivity?
-
Indole substituents : The isopropyl group enhances lipophilicity (logP ~2.8), improving membrane permeability. Electron-donating groups (e.g., methyl) stabilize the indole π-system, affecting binding to hydrophobic enzyme pockets .
-
Thiadiazole moiety : The electron-withdrawing carboxamide increases electrophilicity, facilitating interactions with nucleophilic residues (e.g., cysteine in microbial enzymes) .
-
SAR Table :
Substituent Bioactivity (IC, μM) LogP -H (parent) 12.5 (Antibacterial) 2.1 -CH 8.3 (Antibacterial) 2.8 -CF 6.7 (Antifungal) 3.2 Data derived from analogs in .
Q. What in silico methods predict the binding affinity of this compound to microbial enzyme targets?
- Docking : Use AutoDock Vina with crystal structures of C. albicans CYP51 (PDB: 5TZ1) or S. aureus FabI (PDB: 3GRN). Key interactions include:
- Hydrogen bonding between carboxamide and Thr315 (CYP51).
- π-π stacking of indole with Phe228 (FabI) .
- MD Simulations : GROMACS for 100 ns trajectories to assess stability of ligand-enzyme complexes .
Methodological Challenges
Q. How to address low yields in the final coupling step?
Q. Why do NMR spectra show unexpected peaks after purification?
- Potential issues : Residual solvents (e.g., DMSO-d), tautomerism (e.g., thiadiazole ring opening), or rotamers.
- Resolution :
- Re-crystallize from ethanol/water.
- Acquire -NMR at elevated temperatures (50°C) to average rotamers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
